[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
Description
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Properties
IUPAC Name |
[2-[4-chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3N3O5S/c1-2-28(16-6-4-3-5-7-16)34(31,32)18-12-15(8-9-17(18)23)26-21(29)13-33-22(30)14-10-19(24)27-20(25)11-14/h3-12H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGQWKSVOYFUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)COC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways critical for cell proliferation and differentiation.
Biological Assays and Efficacy
Several studies have assessed the biological activity of this compound through various assays:
- Ames Test : The compound has demonstrated a strong positive result in the Ames assay, indicating mutagenic potential. This suggests that it may interact with DNA or influence cellular replication processes .
- Cell Proliferation Assays : In vitro studies have shown that the compound can significantly affect cell proliferation in different cancer cell lines, with IC50 values indicating effective concentrations for inhibiting growth .
- Oct3/4 Expression Induction : A related study highlighted that derivatives of similar structures could enforce Oct3/4 expression, a key transcription factor in maintaining pluripotency in stem cells. This suggests potential applications in regenerative medicine .
Case Study 1: Cancer Cell Lines
In a study examining the effects on various cancer cell lines, this compound was tested against breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with notable apoptosis observed at higher concentrations.
Case Study 2: In Vivo Studies
In vivo studies involving animal models have demonstrated that administration of the compound resulted in reduced tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses.
Summary of Biological Activities
| Activity Type | Description | Efficacy |
|---|---|---|
| Ames Test | Mutagenicity assessment | Strong positive |
| Cell Proliferation Assays | Inhibition of cancer cell growth | IC50 values < 10 µM |
| Oct3/4 Induction | Induction of pluripotency-related transcription factor | Significant upregulation |
| In Vivo Tumor Reduction | Decreased tumor size in animal models | Notable reduction observed |
Q & A
Q. What are the standard synthetic routes for incorporating the sulfamoyl and dichloropyridine moieties in this compound?
The sulfamoyl group is typically introduced via sulfonylation using ethyl(phenyl)sulfamoyl chloride with an aniline derivative under basic conditions (e.g., triethylamine in dichloromethane). Subsequent esterification of the 2,6-dichloropyridine-4-carboxylate fragment can proceed via nucleophilic acyl substitution, leveraging activated intermediates like acyl chlorides. Metal-free coupling agents (e.g., DCC/DMAP) or transition metal catalysts (e.g., Pd for C-N bonds) may enhance efficiency, as seen in analogous heterocycle syntheses .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent connectivity and purity.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as applied to similar spiro and heterocyclic compounds .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
- IR Spectroscopy : To identify functional groups (e.g., carbonyl, sulfonamide stretches).
Advanced Research Questions
Q. How can transition metal catalysts optimize the coupling efficiency of the anilino and pyridine-carboxylate fragments?
Palladium catalysts (e.g., Pd(PPh)) are effective for C-N bond formation between the anilino and oxoethyl groups, while copper(I) iodide can mediate esterification. Ligand selection (e.g., Xantphos for Pd) and solvent polarity critically influence yields. For example, highlights Pd-catalyzed silacycle syntheses achieving >85% yields under optimized conditions, suggesting analogous protocols for this compound .
Q. What mechanistic insights explain steric hindrance effects during sulfamoyl group installation?
Steric bulk from the ethyl(phenyl) group may slow sulfonylation kinetics. demonstrates that sterically hindered nitriles (e.g., t-BuCN) stall intermediate reorganizations, requiring tailored catalysts (e.g., zirconium complexes) to mitigate steric effects. Adjusting reaction temperature or using bulky base additives (e.g., DBU) could improve sulfamoyl coupling efficiency .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies for analogous esterification reactions?
Contradictions often arise from ligand-solvent interactions or substrate-specific activation. For example, shows silver catalysts outperforming copper in silylene transfer reactions due to enhanced electrophilicity. Systematic screening of catalysts (Pd, Cu, Rh), ligands (phosphine, N-heterocyclic carbenes), and solvents (DMF vs. THF) is recommended, as demonstrated in multicomponent coupling studies .
Q. What strategies mitigate byproduct formation during Si–C or C–N bond cleavage steps?
Byproducts from incomplete bond cleavage (e.g., residual silacyclopropane) can be minimized using stoichiometric metal additives (e.g., Zn dust) or scavengers. highlights Cu-catalyzed C≡N insertion into silacyclopropenes as a high-yield pathway, suggesting similar approaches for selective bond activation .
Methodological Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
